2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinoline with chloroacetyl chloride to introduce the chloro group at the 2-position. This is followed by a reaction with diethyl oxalate to form the diethoxycarbonyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The diethoxycarbonyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline.
Oxidation: Formation of 8-formyl-2-chloro-3-(2,2-diethoxycarbonyl)vinylquinoline.
Reduction: Formation of 3-(2,2-diethoxycarbonyl)vinylquinoline-2-ol.
Scientific Research Applications
2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with various molecular targets. The chloro and diethoxycarbonyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methyl and diethoxycarbonyl groups, making it less versatile in chemical reactions.
8-Methylquinoline: Lacks the chloro and diethoxycarbonyl groups, reducing its potential as a building block.
3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chloro group, affecting its reactivity in substitution reactions.
Properties
CAS No. |
1031928-59-2 |
---|---|
Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-8-methylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-6-7-11(3)15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
OGRBJQUSGGEXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC(=C2N=C1Cl)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.